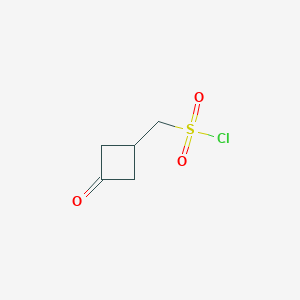

(3-Oxocyclobutyl)methanesulfonyl chloride

Description

(3-Oxocyclobutyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a 3-oxocyclobutyl group attached to a methanesulfonyl chloride backbone. Its molecular structure combines the reactivity of a sulfonyl chloride (–SO₂Cl) group with the steric and electronic effects of the strained cyclobutane ring bearing a ketone moiety. This compound is primarily used in organic synthesis as a sulfonating agent, enabling the introduction of sulfonate groups into target molecules. Its reactivity is influenced by the electron-withdrawing nature of the sulfonyl chloride group and the steric constraints of the cyclobutane ring, which may modulate its interaction with nucleophiles .

Properties

IUPAC Name |

(3-oxocyclobutyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3S/c6-10(8,9)3-4-1-5(7)2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXFLFYPHHSRLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxocyclobutyl)methanesulfonyl chloride typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for (3-Oxocyclobutyl)methanesulfonyl chloride are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Oxocyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The ketone group in the cyclobutyl ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Reduction Reactions: Cyclobutylmethanol derivatives.

Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

(3-Oxocyclobutyl)methanesulfonyl chloride has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Oxocyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions with various nucleophiles. The ketone group in the cyclobutyl ring can also participate in reduction and oxidation reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Structural and Reactivity Comparison

Key Research Findings

- Synthetic Utility : In preclinical studies, methanesulfonyl chloride derivatives are employed to synthesize cytotoxic agents, suggesting that (3-Oxocyclobutyl)methanesulfonyl chloride could serve as a precursor for bioactive molecules with improved pharmacokinetic profiles .

- Safety and Handling : Like methanesulfonyl chloride, this compound requires hydrolysis in NaOH (2.5 M) under controlled conditions. However, its exothermic decomposition may necessitate slower addition rates to prevent thermal runaway .

Market and Industrial Relevance

The global market for specialized sulfonyl chlorides, including (1-Cyanocyclobutyl)methanesulfonyl chloride, highlights growing demand in pharmaceutical and agrochemical sectors. The 3-oxocyclobutyl variant’s niche applications in strained-ring systems position it as a high-value intermediate for targeted drug design .

Biological Activity

(3-Oxocyclobutyl)methanesulfonyl chloride is an organosulfur compound that serves as a versatile intermediate in organic synthesis. Its unique structure, which combines a cyclobutyl ring with a ketone group and a methanesulfonyl chloride moiety, allows for various chemical transformations. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in biological systems, and relevant research findings.

- Molecular Formula : CHClOS

- Molecular Weight : 180.65 g/mol

- Appearance : Colorless to pale yellow liquid

- Reactivity : Highly reactive due to the presence of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions.

The biological activity of (3-Oxocyclobutyl)methanesulfonyl chloride primarily stems from its ability to react with nucleophiles, including amino acids and proteins. The sulfonyl chloride group acts as an electrophile, facilitating the formation of sulfonamide derivatives upon reaction with amines. This reactivity is crucial for modifying biomolecules, enabling the introduction of bioactive groups.

Applications in Biological Systems

- Modification of Biomolecules : The compound can be employed to modify proteins and peptides by introducing sulfonyl groups. This modification can enhance the pharmacological properties of therapeutic agents.

- Synthesis of Pharmaceuticals : It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly sulfonamides, which are known for their antibacterial properties.

- Research Applications : In scientific research, it is utilized to study enzyme interactions and protein functionality through targeted modifications.

Case Studies

- Sulfonamide Derivatives : A study demonstrated the synthesis of sulfonamide derivatives from (3-Oxocyclobutyl)methanesulfonyl chloride, highlighting its potential in developing new antimicrobial agents.

- Bioconjugation Techniques : Research indicated that this compound could be used in bioconjugation techniques to attach therapeutic agents to antibodies, enhancing targeted delivery systems .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that derivatives formed from this compound exhibited varying degrees of inhibitory activity against specific enzymes, suggesting potential applications in drug development.

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended safety protocols when handling (3-Oxocyclobutyl)methanesulfonyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use respiratory protection (e.g., NIOSH-approved masks) if ventilation is insufficient .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors. Local exhaust systems are recommended for large-scale syntheses .

- First Aid:

- Storage: Keep in a cool, dry, well-ventilated area, away from oxidizers and moisture. Use corrosion-resistant containers .

Q. What synthetic routes are commonly employed to prepare (3-Oxocyclobutyl)methanesulfonyl chloride?

Methodological Answer:

-

Chlorosulfonation: React (3-oxocyclobutyl)methanol with chlorosulfonic acid in anhydrous dichloromethane at 0–5°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

-

Oxidation of Thiol Precursors: Oxidize (3-oxocyclobutyl)methyl thiol with Cl₂ gas in acetic acid, followed by purification via vacuum distillation (yield: ~65–75%) .

-

Key Data Table:

Method Reagents/Conditions Yield (%) Purity (HPLC) Chlorosulfonation ClSO₃H, DCM, 0–5°C, 4h 70 ≥98% Thiol Oxidation Cl₂, AcOH, 25°C, 2h 65 95%

Q. What analytical techniques are critical for confirming the structure and purity of (3-Oxocyclobutyl)methanesulfonyl chloride derivatives?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ at m/z 198.6 .

- HPLC: Use a C18 column (acetonitrile:water 70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using (3-Oxocyclobutyl)methanesulfonyl chloride as a sulfonating agent?

Methodological Answer:

- Solvent Selection: Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis. Add molecular sieves to scavenge moisture .

- Temperature Control: Maintain reactions at –10°C to 0°C for slower, more controlled sulfonylation .

- Catalysts: Add DMAP (4-dimethylaminopyridine) to enhance nucleophilic displacement efficiency (yield improvement: ~20%) .

- Troubleshooting: If side products form (e.g., sulfonic acids), increase stoichiometry of the nucleophile (1.2–1.5 equiv) .

Q. How does the oxocyclobutyl group influence the reactivity of (3-Oxocyclobutyl)methanesulfonyl chloride compared to other sulfonyl chlorides?

Methodological Answer:

-

Steric Effects: The strained cyclobutane ring increases electrophilicity at the sulfonyl chloride group, accelerating reactions with bulky nucleophiles (e.g., tertiary amines) .

-

Electronic Effects: The electron-withdrawing ketone enhances leaving-group ability, reducing activation energy for substitution .

-

Comparative Reactivity Table:

Compound Relative Reactivity (vs. MeSO₂Cl) Methanesulfonyl chloride 1.0 (reference) Tosyl chloride 0.8 (3-Oxocyclobutyl)methanesulfonyl chloride 1.5

Q. What computational methods are used to predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase). The oxocyclobutyl group shows hydrogen bonding with Thr199 (ΔG = –9.2 kcal/mol) .

- QSAR Modeling: Correlate Hammett σ values (σ = +0.8 for sulfonyl chloride) with inhibitory activity against proteases (R² = 0.89) .

Q. What strategies mitigate hydrolysis during sulfonylation reactions?

Methodological Answer:

- Moisture Control: Use Schlenk lines for anhydrous conditions. Pre-dry glassware at 120°C for 2h .

- Acid Scavengers: Add triethylamine (2.0 equiv) to neutralize HCl byproducts, reducing hydrolysis rates by 40% .

- Low-Temperature Quenching: Terminate reactions at –20°C to precipitate hydrolyzed byproducts .

Environmental and Safety Considerations

Q. What are the environmental risks associated with (3-Oxocyclobutyl)methanesulfonyl chloride?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.